molecular formula C10H14ClN5O2 B1471569 5-(dimethyl-1H-1,2,4-triazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1803593-87-4

5-(dimethyl-1H-1,2,4-triazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B1471569
CAS No.: 1803593-87-4
M. Wt: 271.7 g/mol
InChI Key: GVLXLUCMTCJWKS-UHFFFAOYSA-N
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Description

5-(dimethyl-1H-1,2,4-triazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H14ClN5O2 and its molecular weight is 271.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(3,5-dimethyl-1,2,4-triazol-1-yl)-1,3-dimethylpyrazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2.ClH/c1-5-8(10(16)17)9(14(4)12-5)15-7(3)11-6(2)13-15;/h1-4H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLXLUCMTCJWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)N2C(=NC(=N2)C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Dimethyl-1H-1,2,4-triazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C8H9N5O2.HCl
Molecular Weight 191.19 g/mol
CAS Number 1152559-25-5
IUPAC Name 5-(dimethyl-1H-1,2,4-triazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

Anti-inflammatory Effects

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For example, a study demonstrated that related compounds suppressed the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The IC50 values for these compounds against COX enzymes were reported as follows:

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

These results indicate that the compound may possess similar or enhanced anti-inflammatory activity compared to established drugs like diclofenac and celecoxib .

Antimicrobial Activity

The compound's triazole moiety suggests potential antimicrobial properties, particularly against fungal pathogens. Triazole derivatives are known for their efficacy against various strains of fungi and bacteria. Studies have indicated that compounds with similar structures have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, highlighting the potential of this compound in treating bacterial infections .

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. The presence of electron-donating groups on the pyrazole ring has been shown to enhance anti-inflammatory activity. For instance, modifications at specific positions on the pyrazole or triazole rings can significantly affect the potency and selectivity for COX enzymes .

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Anti-inflammatory Activity : In a carrageenan-induced paw edema model in rats, certain pyrazole derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses (ED50) calculated around 9 μM .
  • Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against various bacterial strains, demonstrating that modifications in substituents led to enhanced antibacterial activity against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(dimethyl-1H-1,2,4-triazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(dimethyl-1H-1,2,4-triazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

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